1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone
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Overview
Description
“1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone” is a chemical compound with the molecular formula C19H26N2O5S. It has an average mass of 394.485 Da .
Physical and Chemical Properties Analysis
This compound has a molar mass of 143.19 g/mol . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Scientific Research Applications
Alpha-1 Adrenoceptor Antagonism
One of the primary research applications of derivatives similar to the specified compound is as selective antagonists of the alpha-1 adrenoceptor subtype. For instance, BMY 7378, a derivative, has been identified as a selective antagonist for the alpha-1D-adrenoceptor subtype. This selectivity suggests potential therapeutic applications in treating conditions related to alpha-1 adrenoceptor activity, such as hypertension or benign prostatic hyperplasia (Goetz et al., 1995).
HIV Entry Inhibition
Another derivative, identified by its complex chemical structure, demonstrated potent noncompetitive allosteric antagonism of the CCR5 receptor, which is crucial for HIV-1 entry into cells. This research highlights the potential of such compounds in developing new treatments for HIV by preventing the virus from entering human cells (Watson et al., 2005).
Antimicrobial Activity
Derivatives of the specified compound have also been synthesized and tested for their in vitro antibacterial and antifungal activities. Certain derivatives showed good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Antiviral Activity
A series of derivatives designed from the base structure demonstrated antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. This highlights the compound's potential utility in developing antiviral therapeutics (Apaydın et al., 2020).
Tumor Imaging
Derivatives with low lipophilicity have been synthesized and evaluated as σ1 receptor ligands, indicating their potential as tumor imaging agents. One such derivative demonstrated high accumulation in human carcinoma and melanoma models, suggesting its application in positron emission tomography (PET) imaging for tumor detection (Xie et al., 2015).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c22-18(20-12-8-19(9-13-20)25-14-15-26-19)16-6-10-21(11-7-16)27(23,24)17-4-2-1-3-5-17/h1-5,16H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVEIRYEWJAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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